molecular formula C9H18 B044741 1,2,4-Trimethylcyclohexane CAS No. 7667-60-9

1,2,4-Trimethylcyclohexane

Cat. No.: B044741
CAS No.: 7667-60-9
M. Wt: 126.24 g/mol
InChI Key: VCJPCEVERINRSG-IWSPIJDZSA-N
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Description

1,2,4-Trimethylcyclohexane: is an organic compound with the molecular formula C₉H₁₈ . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohexane can be synthesized through several methods, including:

    Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1,2,4-trimethylbenzene. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

    Grignard Reaction: Another method involves the Grignard reaction, where 1,2,4-trimethylcyclohexanone is reacted with a Grignard reagent, followed by hydrolysis to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1,2,4-trimethylbenzene. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas in the presence of light or a catalyst can yield chlorinated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Chlorine gas, bromine.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,4-Trimethylcyclohexane has several scientific research applications, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and stereochemistry.

    Biology: Research has shown that exposure to this compound can lead to the formation of reactive oxygen species in cultured cells, making it a useful compound for studying oxidative stress and cellular responses.

    Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylcyclohexane involves its interaction with cellular components, leading to the formation of reactive oxygen species. This process can activate signaling pathways such as the Akt-1/Raf-1 pathway, resulting in various cellular responses, including oxidative stress and apoptosis.

Comparison with Similar Compounds

  • 1,2,5-Trimethylcyclohexane
  • 1,3,5-Trimethylcyclohexane
  • 1,2,3-Trimethylcyclohexane

Comparison: 1,2,4-Trimethylcyclohexane is unique due to the specific positions of its methyl groups, which influence its chemical properties and reactivity. Compared to other trimethylcyclohexane isomers, it may exhibit different boiling points, melting points, and reactivity patterns due to steric and electronic effects.

Properties

CAS No.

7667-60-9

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(1R,2R,4R)-1,2,4-trimethylcyclohexane

InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

VCJPCEVERINRSG-IWSPIJDZSA-N

SMILES

CC1CCC(C(C1)C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C)C

Canonical SMILES

CC1CCC(C(C1)C)C

Pictograms

Flammable

Synonyms

(1α,2β,4β)-1,2,4-Trimethylcyclohexane;  trans,cis-1,2,4-Trimethylcyclohexane;  NSC 73967;  trans, cis-1,2,4-Trimethylcyclohexane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylcyclohexane
Reactant of Route 2
1,2,4-Trimethylcyclohexane
Reactant of Route 3
1,2,4-Trimethylcyclohexane
Reactant of Route 4
1,2,4-Trimethylcyclohexane
Reactant of Route 5
1,2,4-Trimethylcyclohexane
Reactant of Route 6
1,2,4-Trimethylcyclohexane

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